molecular formula C12H13ClN2S B3084312 1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-20-1

1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084312
CAS No.: 1142212-20-1
M. Wt: 252.76 g/mol
InChI Key: RSUBBZYFOWLUIH-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes examining the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Structural and Conformational Studies

1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol and its derivatives exhibit interesting structural and conformational properties. For instance, studies on similar dihydropyrimidines reveal that these compounds can adopt flattened boat conformations with extended carbamoyl side chains. This structural arrangement is significant because it mimics the features of 1,4-dihydropyridine calcium channel blockers, suggesting potential biomedical applications beyond the specific chemical functionalities of the compound . The phenyl ring in these structures tends to occupy a pseudo-axial position relative to the pyrimidine ring, contributing to the molecule's three-dimensional architecture, which is stabilized by hydrogen-bonding networks involving water molecules in their crystalline forms (Ravikumar & Sridhar, 2005).

Antimicrobial Properties

Research into the antimicrobial properties of dihydropyrimidine derivatives, including those structurally related to this compound, has shown promising results. For example, some newly synthesized pyrimidine compounds have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests the potential for these compounds to be developed into new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activity and efficacy (Abdelghani et al., 2017).

Chemical Reactivity and Synthesis

The chemical reactivity of dihydropyrimidine derivatives, including those related to this compound, has been explored in various synthetic routes. These studies contribute to understanding how substituent groups, like the 4-chlorophenyl moiety, influence the reactivity and final properties of the synthesized compounds. Such insights are crucial for designing and synthesizing new compounds with desired physical, chemical, and biological properties for various applications in material science and pharmaceuticals (Cho et al., 2012).

Mechanism of Action

This typically applies to biologically active compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often a good source of this information .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods .

Properties

IUPAC Name

3-(4-chlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-12(2)7-8-15(11(16)14-12)10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUBBZYFOWLUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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